alpha-(Trifluoromethyl)-4-methoxynaphthalene-1-methanol

説明

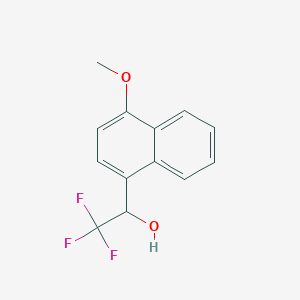

alpha-(Trifluoromethyl)-4-methoxynaphthalene-1-methanol (CAS: 1284831-50-0) is a naphthalene-derived compound featuring a trifluoromethyl (-CF₃) group at the alpha position and a methoxy (-OCH₃) group at the 4-position of the naphthalene ring.

特性

分子式 |

C13H11F3O2 |

|---|---|

分子量 |

256.22 g/mol |

IUPAC名 |

2,2,2-trifluoro-1-(4-methoxynaphthalen-1-yl)ethanol |

InChI |

InChI=1S/C13H11F3O2/c1-18-11-7-6-10(12(17)13(14,15)16)8-4-2-3-5-9(8)11/h2-7,12,17H,1H3 |

InChIキー |

GHAFRHFQJWOTRW-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C2=CC=CC=C21)C(C(F)(F)F)O |

製品の起源 |

United States |

準備方法

Grignard Reagent-Based Alkylation

Core Reaction Mechanism

The Grignard approach utilizes organomagnesium intermediates to construct the naphthalene backbone. For example, 1-chloro-4-methoxybutane is reacted with magnesium in 2-methyltetrahydrofuran (2-MeTHF) to form 4-methoxybutylmagnesium chloride , which is subsequently coupled with 4-trifluoromethylbenzonitrile or 4-trifluoromethylbenzoyl chloride (Figure 1).

Key Steps:

- Grignard Formation :

- Coupling :

Yield and Purification:

Transition Metal-Catalyzed Coupling

Palladium/Nickel-Mediated Cross-Coupling

Aryl halides serve as precursors for introducing the trifluoromethyl group. For instance, 2-bromo-5-fluoro-1-nitro-3-trifluoromethylbenzene undergoes Ullmann-type coupling with 4-methylimidazole in the presence of CuI and 1,10-phenanthroline.

Optimization Highlights:

One-Pot Trifluoromethylation and Methoxylation

Purification and Characterization

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Grignard Alkylation | High atom economy, minimal byproducts | Sensitive to moisture, requires dry conditions | 85–90 | Industrial |

| Transition Metal Coupling | Broad substrate tolerance | Costly catalysts, ligand optimization | 48–76 | Moderate |

| One-Pot Trifluoromethylation | Rapid, fewer purification steps | Limited to electron-rich arenes | 71–73 | Lab-scale |

化学反応の分析

反応の種類

α-(トリフルオロメチル)-4-メトキシナフタレン-1-メタノールは、次のような様々な化学反応を起こします。

酸化: 過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの酸化剤を用いることにより、対応するケトンまたはカルボン酸を生成することができます.

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤を用いることにより、化合物をアルコールまたはアルカンに変換することができます.

置換: メトキシドナトリウム(NaOCH3)やtert-ブトキシドカリウム(KOtBu)などの試薬を用いた求核置換反応により、トリフルオロメチル基を他の官能基に置換することができます.

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム(KMnO4)。

還元: 無水エーテル中の水素化リチウムアルミニウム(LiAlH4)。

置換: メタノール中のメトキシドナトリウム(NaOCH3)。

生成される主な生成物

酸化: ケトンまたはカルボン酸の生成。

還元: アルコールまたはアルカンの生成。

置換: 置換ナフタレン誘導体の生成。

科学的研究の応用

Medicinal Chemistry Applications

Pharmacological Properties

The compound has been investigated for its pharmacological potential, particularly as an inhibitor of lipoxygenase, which is relevant in the treatment of asthma and inflammatory conditions. The naphthalene structure is known to exhibit various biological activities, making it a candidate for drug development aimed at treating respiratory diseases and other inflammatory disorders .

Anticancer Activity

Recent studies have shown that derivatives of alpha-(trifluoromethyl)-4-methoxynaphthalene-1-methanol possess antiproliferative activity against several cancer cell lines, including glioblastoma and multiple myeloma. This suggests potential applications in oncology, where these compounds could serve as lead structures for the development of new anticancer therapies .

Synthesis and Derivatives

Synthesis Techniques

The synthesis of this compound can be achieved through various methodologies, including the use of trifluoromethylation reactions that introduce the trifluoromethyl group effectively. This functionalization enhances the compound's biological properties and increases its utility in medicinal applications .

Table 1: Summary of Synthesis Methods

Material Science Applications

Polymeric Materials

this compound is also being explored for its incorporation into polymeric materials. The unique properties imparted by the trifluoromethyl group can enhance the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications in coatings and electronics .

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the effects of various naphthalene derivatives on cancer cell proliferation, this compound showed significant inhibition of cell growth in glioblastoma models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .

Case Study 2: Inhibition of Lipoxygenase

Another investigation focused on the lipoxygenase inhibitory activity of this compound, demonstrating effective modulation of inflammatory pathways. The results indicated that it could be developed into therapeutic agents for asthma and other inflammatory diseases .

作用機序

類似化合物の比較

類似化合物

α-(トリフルオロメチル)スチレン: 同様の合成用途を持つ別のフッ素化化合物です.

トリフルオロメチルケトン: カルボニル基にトリフルオロメチル基が結合した化合物であり、医薬品化学で使用されます.

トリフルオロメチル化芳香族化合物: 医薬品や材料科学において様々な応用を持つ広範な化合物のクラスです.

独自性

α-(トリフルオロメチル)-4-メトキシナフタレン-1-メタノールは、ナフタレン環にトリフルオロメチル基とメトキシ基の両方が存在するという、その特異的な構造特徴により独自性を持っています。 この組み合わせにより、様々な用途に価値のある、明確な化学的および生物学的性質がもたらされます.

類似化合物との比較

Core Structure Variations: Naphthalene vs. Benzene

Key Compound :

- alpha-(Trifluoromethyl)-4-methoxynaphthalene-1-methanol: Naphthalene core with -CF₃ and -OCH₃ substituents.

Comparisons :

1-[4-(Trifluoromethyl)phenyl]ethanol (CAS: 137186, ): Core: Benzene ring instead of naphthalene. Substituents: -CF₃ at the para position and a hydroxyl-containing ethyl group. The absence of a methoxy group may decrease electron-donating effects, affecting reactivity in synthetic pathways .

(S)-α-(Trifluoromethyl)benzyl alcohol ():

- Core : Benzene with a chiral center at the alpha position.

- Substituents : -CF₃ and -OH groups.

- Impact : Chirality introduces stereochemical complexity, which is critical in pharmaceutical applications (e.g., enantioselective activity). The target compound’s lack of described stereochemistry may limit its specificity in biological systems .

Substituent Effects: Trifluoromethyl and Methoxy Groups

Key Compound :

- Trifluoromethyl : Enhances lipophilicity and metabolic stability.

Comparisons :

2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol (CAS: 1554068-90-4, ):

- Substituents : Benzyloxy (-OCH₂C₆H₅) instead of methoxy.

- Impact : The benzyloxy group increases lipophilicity and steric hindrance, which could enhance membrane permeability in agrochemicals but reduce solubility in polar solvents .

4-Chloro-alpha-(4-chlorophenyl)-alpha-(trichloromethyl)benzenemethanol (Dicofol) (CAS: Not specified, ): Substituents: Chlorine atoms instead of -CF₃ and -OCH₃. Dicofol’s use as a pesticide highlights how halogen substituents can enhance bioactivity but raise toxicity concerns .

Functional Group Variations: Alcohols vs. Amines

Key Compound :

- Functional Group : Primary alcohol (-CH₂OH).

Comparisons :

alpha-Cyclopropyl-4-trifluoromethyl-benzylamine (CAS: 581812-93-3, ): Functional Group: Primary amine (-CH₂NH₂) with a cyclopropyl substituent. Impact: The amine group introduces basicity, enabling salt formation and hydrogen bonding, which could improve solubility in acidic environments.

Key Compound :

- Potential Use: Likely an intermediate for pesticides or pharmaceuticals, inferred from structural analogs.

Comparisons :

Fenvalerate (CAS: 51630-58-1, ):

- Structure : Pyrethroid insecticide with -CF₃ and ester groups.

- Impact : The trifluoromethyl group in fenvalerate enhances photostability and insecticidal activity. Similarly, the target compound’s -CF₃ group may confer resistance to metabolic degradation .

Fipronil (CAS: Not specified, ): Structure: Phenylpyrazole insecticide with dual -CF₃ groups. Impact: Multiple -CF₃ groups increase lipophilicity and target binding affinity. The target compound’s single -CF₃ may offer a balance between activity and solubility .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Properties

| Substituent | Electron Effect | Lipophilicity (logP)* | Steric Bulk | Example Compound |

|---|---|---|---|---|

| -CF₃ | Withdrawing | High | Moderate | This compound |

| -OCH₃ | Donating | Moderate | Low | This compound |

| -Cl | Withdrawing | Moderate | Low | Dicofol |

| Benzyloxy (-OCH₂C₆H₅) | Donating | High | High | 2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol |

*Estimated based on substituent contributions.

生物活性

Alpha-(Trifluoromethyl)-4-methoxynaphthalene-1-methanol (TFMAP) is a compound of interest due to its unique structural features and potential biological activities. This article presents a comprehensive overview of the biological activity of TFMAP, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

TFMAP has a complex structure characterized by a trifluoromethyl group and a methoxy group attached to a naphthalene ring. The chemical formula is . The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which may contribute to the compound's biological activity.

Pharmacological Properties

Research indicates that TFMAP exhibits various pharmacological properties, including:

- Antidepressant Activity : Studies have shown that TFMAP can influence neurotransmitter uptake, particularly dopamine and serotonin, suggesting potential antidepressant effects. In vitro assays demonstrated its ability to inhibit the reuptake of these neurotransmitters in neuronal cell lines .

- Anticancer Potential : TFMAP has been evaluated for its cytotoxic effects on cancer cell lines. It has shown promising results in inhibiting cell proliferation in breast cancer and glioblastoma models, potentially through mechanisms involving apoptosis induction .

The mechanism through which TFMAP exerts its biological effects appears to involve modulation of neurotransmitter systems and direct interactions with cellular pathways. Specifically:

- Dopamine and Serotonin Uptake Inhibition : In experiments, TFMAP was found to significantly reduce the uptake of radiolabeled dopamine and serotonin in neuronal cultures, indicating its role as a reuptake inhibitor .

- Apoptosis Induction in Cancer Cells : TFMAP treatment led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cancer cells, suggesting a mechanism involving the mitochondrial pathway of apoptosis .

Table 1: Biological Activities of TFMAP

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Antidepressant | Neuronal uptake inhibition | Significant inhibition | |

| Cytotoxicity | MTT assay | IC50 = 25 µM (breast cancer) | |

| Apoptosis | Flow cytometry | Increased apoptotic cells |

Case Studies

- Dopamine Uptake Study : In a controlled study, rats were administered varying doses of TFMAP. The results indicated a dose-dependent decrease in dopamine reuptake, supporting its potential as an antidepressant agent. The study utilized microdialysis techniques to measure neurotransmitter levels pre- and post-administration .

- Cancer Cell Line Evaluation : A series of experiments were conducted on human breast cancer cell lines (MCF-7) and glioblastoma cells (U87MG). Treatment with TFMAP resulted in significant reductions in cell viability after 48 hours, with an IC50 value indicating effective cytotoxicity at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。